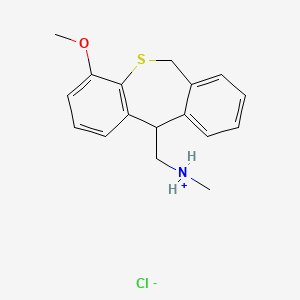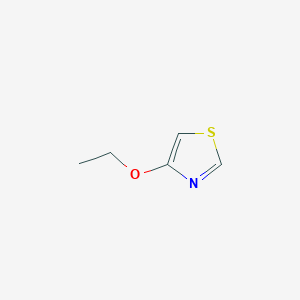
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is a fluorinated aldehyde compound It is characterized by the presence of thirteen fluorine atoms attached to the carbon chain, making it a highly fluorinated derivative of nonanal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- typically involves the fluorination of nonanal. One common method is the direct fluorination of nonanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents like cobalt trifluoride in a flow reactor allows for efficient and scalable production of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-.
化学反応の分析
Types of Reactions
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nonanoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Reduction: Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the target molecules. The compound can also participate in various chemical reactions, as described earlier, to modify the structure and function of other molecules.
類似化合物との比較
Similar Compounds
Nonanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
Octanal, 4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: A similar fluorinated aldehyde with one less carbon atom in the chain.
Decanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-: A similar fluorinated aldehyde with one more carbon atom in the chain.
Uniqueness
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is unique due to its specific chain length and the presence of thirteen fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications.
特性
CAS番号 |
83957-58-8 |
|---|---|
分子式 |
C9H5F13O |
分子量 |
376.11 g/mol |
IUPAC名 |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanal |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
InChIキー |
XVHNPTGIKXLQSX-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)










